2-Chloroquinoline-3-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-chloroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8ClN3O/c11-9-7(10(15)14-12)5-6-3-1-2-4-8(6)13-9/h1-5H,12H2,(H,14,15) |
InChI Key |
IUMOUEWZKSDXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloroquinoline 3 Carbohydrazide and Its Precursors
Vilsmeier-Haack Formylation Strategies for 2-Chloroquinoline-3-carbaldehyde (B1585622)
The Vilsmeier-Haack reaction is the most traditional and widely employed method for synthesizing 2-chloroquinoline-3-carbaldehyde. semanticscholar.org This efficient approach involves the simultaneous chlorination, formylation, and cyclization of N-arylacetamides (acetanilides) using a Vilsmeier reagent. semanticscholar.org
The classical procedure involves the treatment of various substituted acetanilides with a formylating reagent prepared in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃). chemijournal.comijpcbs.comchemijournal.comscielo.br The reaction is initiated by adding POCl₃ to the acetanilide (B955) substrate in DMF at a low temperature (0–5°C), followed by heating to around 80–90°C for several hours to facilitate the cyclization and formation of the quinoline (B57606) ring. chemijournal.comchemijournal.com Yields for this reaction are generally moderate to good, often ranging from 60% to 80%. The presence of electron-donating groups on the N-arylacetamide substrate tends to facilitate the cyclization and improve yields.
An alternative to phosphorus oxychloride is the use of phosphorus pentachloride (PCl₅) as the chlorinating agent, which has also been shown to provide good yields of the desired product. nih.govsemanticscholar.org
Table 1: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehydes
| Starting Material (Acetanilide) | Chlorinating Agent | Temperature | Reaction Time | Yield |
| Acetanilide | POCl₃ | 0-5°C, then 80-90°C | ~4 hours | Good |
| m-Methoxyacetanilide | POCl₃ | 0-5°C, then 90°C | Optimized | Good |
| Ortho-methyl acetanilide | POCl₃ | 0-5°C, then 80-90°C | 6-8 hours | Good |
| Acetanilides | PCl₅ | Not specified | Not specified | Good |
This table is a composite of findings from multiple sources. semanticscholar.orgchemijournal.com
The mechanism of the Vilsmeier-Haack reaction is a well-established process in organic chemistry. wikipedia.org It commences with the reaction between DMF and phosphorus oxychloride to form a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com
When applied to acetanilide substrates, the reaction pathway is more complex than a simple aromatic formylation. The process involves several key transformations:
Vilsmeier Reagent Formation : DMF reacts with POCl₃ to generate the electrophilic chloroiminium salt, [CH₃)₂N=CHCl]⁺.
Intermediate Formation : The acetanilide is initially converted into an imidoyl chloride. This is followed by the formation of an N-(α-chlorovinyl)aniline intermediate.
Cyclization and Formylation : This enamine intermediate undergoes electrophilic attack by the Vilsmeier reagent, leading to diformylation at its β-position, which is then followed by a cyclization step to construct the quinoline ring system. This cascade of reactions ultimately affords the 2-chloroquinoline-3-carbaldehyde product.
Alternative Approaches to 2-Chloroquinoline-3-carbaldehyde
While the Vilsmeier-Haack reaction is dominant, other synthetic routes have been developed to produce 2-chloroquinoline-3-carbaldehyde. These alternatives provide different pathways that can be advantageous depending on the availability of starting materials.
One alternative method involves the oxidation of a pre-existing quinoline derivative. Specifically, 2-chloroquinoline-3-carbaldehyde can be synthesized by the oxidation of its corresponding alcohol, (2-chloroquinolin-3-yl)methanol. semanticscholar.org A reported procedure for this transformation utilizes diethyldiazene-1,2-dicarboxylate (DEAD) in the presence of catalytic zinc bromide (ZnBr₂) in refluxing toluene. semanticscholar.org
A regioselective synthesis of 2-chloroquinoline-3-carbaldehyde can be achieved through a directed ortho-metalation strategy. This approach involves the deprotonation of 2-chloroquinoline (B121035) at the C-3 position using a strong organolithium base, followed by quenching the resulting anion with a formylating agent. nbinno.com
The typical procedure involves treating 2-chloroquinoline with n-butyllithium (n-BuLi) and diisopropylamine (B44863) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a very low temperature (-78°C). This generates a lithiated intermediate at the 3-position. The subsequent addition of DMF serves as the electrophilic formylating agent, which, after an acidic workup, yields 2-chloroquinoline-3-carbaldehyde.
Conversion of 2-Chloroquinoline-3-carbaldehyde to Carboxylic Acid Derivatives
The synthesis of 2-Chloroquinoline-3-carbohydrazide typically proceeds through key intermediates derived from 2-chloroquinoline-3-carbaldehyde. This initial phase involves the oxidation of the aldehyde to a carboxylic acid, followed by esterification to produce a suitable substrate for hydrazinolysis.
Oxidation of the Aldehyde Moiety to 2-Chloroquinoline-3-carboxylic Acid
The transformation of 2-chloroquinoline-3-carbaldehyde into 2-chloroquinoline-3-carboxylic acid is a critical oxidative step. A prevalent and effective method reported in the literature involves the use of silver nitrate (B79036) (AgNO₃) in an alkaline medium. tandfonline.comnih.gov In this reaction, the aldehyde is treated with a warm ethanolic solution of silver nitrate, followed by the dropwise addition of a sodium hydroxide (B78521) (NaOH) solution. tandfonline.com The reaction mixture is typically stirred for an extended period, such as 12 hours, at room temperature to ensure complete conversion. tandfonline.com The resulting sodium salt of the carboxylic acid is then acidified, often with a hydrochloric acid solution, to precipitate the final product, 2-chloroquinoline-3-carboxylic acid. tandfonline.com
Table 1: Reaction Conditions for the Oxidation of 2-Chloroquinoline-3-carbaldehyde
| Reagent | Role | Solvent | Conditions | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Substrate | Ethanol (B145695) | Room Temperature, 4-12h | tandfonline.commdpi.com |
| Silver Nitrate (AgNO₃) | Oxidizing Agent | Ethanol | Warm solution added to substrate | tandfonline.comnih.gov |
| Sodium Hydroxide (NaOH) | Base | Aqueous Ethanol | Added dropwise | tandfonline.comnih.gov |
| Hydrochloric Acid (HCl) | Acidification | Water | To pH 1 for precipitation | tandfonline.com |
Esterification of 2-Chloroquinoline-3-carboxylic Acid to Ethyl 2-Chloroquinoline-3-carboxylate
Following the successful oxidation, the resulting 2-chloroquinoline-3-carboxylic acid is converted to its ethyl ester. This esterification is a classic acid-catalyzed reaction. The carboxylic acid is refluxed in absolute ethanol with a catalytic amount of concentrated sulfuric acid. nih.govmdpi.com This process typically requires several hours of heating to drive the reaction to completion. mdpi.com Upon cooling, the ethyl 2-chloroquinoline-3-carboxylate product often precipitates from the solution and can be isolated through filtration. mdpi.com This ester derivative is the direct precursor for the final hydrazide formation. nih.govresearchgate.netresearchgate.netsemanticscholar.org
Table 2: Reaction Conditions for the Esterification of 2-Chloroquinoline-3-carboxylic Acid
| Reagent | Role | Solvent | Conditions | Reference |
| 2-Chloroquinoline-3-carboxylic Acid | Substrate | Absolute Ethanol | Reflux, 8h | mdpi.com |
| Sulfuric Acid (H₂SO₄) | Catalyst | N/A | Concentrated, catalytic amount | nih.govmdpi.com |
Direct Synthesis of this compound
The final step in the sequence is the conversion of the ester intermediate into the target carbohydrazide (B1668358).
Hydrazinolysis of 2-Chloroquinoline-3-carboxylate Esters
The direct synthesis of this compound is achieved through the hydrazinolysis of ethyl 2-chloroquinoline-3-carboxylate. nih.govsemanticscholar.org This nucleophilic acyl substitution reaction involves treating the ester with hydrazine (B178648). mdpi.com The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable carbohydrazide. The reaction is commonly carried out in boiling ethanol. nih.govsemanticscholar.orgarkat-usa.org
Reaction Conditions and Optimization for Hydrazide Formation
For optimal hydrazide formation, the reaction is typically conducted under reflux conditions. Research shows that heating a mixture of ethyl 2-chloroquinoline-3-carboxylate and hydrazine in ethanol at reflux for approximately 4 hours is an effective protocol. mdpi.com After the reaction period, the mixture is cooled and poured over ice, which causes the this compound product to precipitate. mdpi.com The solid can then be collected by filtration, washed with water, and recrystallized from ethanol to achieve high purity. mdpi.com The good yield obtained from this procedure makes it a reliable method for synthesizing the title compound. nih.govresearchgate.netresearchgate.net
Green Chemistry Considerations and Sustainable Synthetic Routes
In line with modern synthetic chemistry, efforts are being made to develop more environmentally friendly routes for the synthesis of quinoline derivatives. For the synthesis of related acylhydrazone compounds derived from 2-chloroquinoline-3-carbaldehyde, Polyethylene Glycol (PEG) 400 has been successfully employed as a green, effective, and recyclable solvent. scielo.br This approach avoids the use of more volatile and hazardous organic solvents. Research has shown that PEG 400 can be recovered and reused multiple times without a significant drop in product yield, highlighting its potential for sustainable synthesis. scielo.br
Furthermore, reviews of synthetic methods for the precursor, 2-chloroquinoline-3-carbaldehyde, have highlighted green techniques such as microwave-assisted and ultrasound-promoted reactions, as well as solvent-free conditions. researchgate.net These methods often lead to shorter reaction times, higher yields, and reduced energy consumption. Applying these green principles, such as using recyclable solvents like PEG 400 or energy-efficient microwave irradiation, to the synthetic steps leading to this compound could significantly reduce the environmental impact of its production.
Chemical Reactivity and Derivatization Strategies of 2 Chloroquinoline 3 Carbohydrazide
Transformations Involving the Carbohydrazide (B1668358) Moiety
The carbohydrazide functional group (-CONHNH2) in 2-chloroquinoline-3-carbohydrazide is a key site for chemical modifications, enabling the introduction of various structural features and the construction of new heterocyclic systems. Its reactivity is primarily centered around the nucleophilic amino group and the adjacent carbonyl group.
Condensation Reactions with Carbonyl Compounds
The primary amino group of the hydrazide moiety readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones to form N'-substituted hydrazones, commonly known as Schiff bases. researchgate.net This reaction is a straightforward and efficient method for introducing a wide range of substituents onto the this compound core.
The general reaction involves the acid-catalyzed condensation of this compound with a carbonyl compound, resulting in the formation of a C=N double bond and the elimination of a water molecule. scielo.br These hydrazones are valuable intermediates and have been investigated for their own biological properties.
The reaction of this compound with various aromatic aldehydes and ketones has been extensively studied to generate a library of N'-arylmethylene and N'-arylethylidene hydrazones. These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid like acetic acid. asianpubs.org
For instance, a series of N-benzylidene-N'-(2-chloroquinolin-3-ylmethylene)hydrazine derivatives have been synthesized by condensing this compound with substituted benzaldehydes. researchgate.net The reaction conditions and the substituents on the aromatic ring of the aldehyde can influence the yield and properties of the resulting hydrazones.
Below is a table summarizing representative examples of N'-substituted hydrazones derived from this compound and various aromatic aldehydes.
| Aldehyde Reactant | Resulting Hydrazone Product Name | Reaction Conditions | Reference |
| 2-Hydroxy-1-naphthaldehyde | 2-chloroquinoline-3-carbaldehyde (B1585622) [(2-hydroxy-1-naphthyl) methylene] hydrazone | Suitable experimental conditions | researchgate.net |
| 4-(Dimethylamino)benzaldehyde | 2-chloroquinoline-3-carbaldehyde [4-(dimethylamino) benzylidene] hydrazone | Suitable experimental conditions | researchgate.net |
| Substituted Benzaldehydes | N-(quinoline-3-ylmethylene)benzohydrazide derivatives | PEG 400, mild conditions | scielo.br |
| 6-Methyl-2-(p-tolyloxy) quinoline-3-carbaldehyde | 5-(benzofuran-2-yl)-N'-((2-(p-tolyloxy)-substituted quinolin-3-yl)methylene)-1-phenyl -1H-pyrazole-3-carbohydrazides | Ethanol, catalytic acetic acid, reflux | asianpubs.org |
Cyclization Reactions to Form Fused Heterocyclic Systems
The carbohydrazide moiety serves as a key precursor for the synthesis of various five-membered heterocyclic rings through intramolecular cyclization or condensation with appropriate one- or two-carbon synthons. These reactions significantly expand the chemical space accessible from this compound.
One of the most common cyclization reactions involving this compound leads to the formation of 1,3,4-oxadiazole (B1194373) rings. A general method involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521), followed by acidification. This process yields the corresponding 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol. mdpi.com
Alternatively, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized by reacting this compound (or a related carboxylic acid) with aromatic acid hydrazides in the presence of a dehydrating agent like phosphoryl chloride (POCl3). longdom.orgderpharmachemica.com
The table below provides an overview of the synthesis of 1,3,4-oxadiazole derivatives.
| Reactants | Product | Reagents | Reference |
| This compound, Carbon disulfide | 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol | KOH, Ethanol, HCl | mdpi.com |
| 6-Substituted-2-hydroxyquinoline-3-carboxylic acids, Aromatic acid hydrazides | 2-(4-substituted phenyl)-5-(6-substituted-2-chloroquinolin-3-yl)-1,3,4-oxadiazole derivatives | POCl3 | longdom.orglongdom.org |
The versatile carbohydrazide group can also be utilized to construct other important heterocyclic systems such as pyrazoles and triazoles. While many reports describe the synthesis of pyrazolo[3,4-b]quinolines starting from the related 2-chloroquinoline-3-carbaldehyde, the carbohydrazide can also be a valuable precursor. nih.govresearchgate.netnih.gov For instance, condensation of this compound with β-diketones or their equivalents can lead to the formation of pyrazole (B372694) derivatives.
Similarly, the synthesis of triazole derivatives is achievable. For example, a series of 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide derivatives have been synthesized and subsequently condensed with various substituted quinolines. researchgate.net While this example doesn't start directly from this compound, it highlights the general synthetic strategy where the carbohydrazide moiety is a key component in forming the triazole ring system which is then linked to a quinoline (B57606) core.
Further research is needed to fully explore the direct conversion of this compound into a wide variety of pyrazole and triazole systems.
Reactivity at the C-2 Chlorine Atom
The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of both the ring nitrogen and the C-3 carbohydrazide group. This activation facilitates its displacement through several synthetic methodologies.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of this compound. The reaction involves the addition of a nucleophile to the electron-deficient ring, forming a Meisenheimer intermediate, followed by the elimination of the chloride ion to restore aromaticity. This process allows for the direct introduction of a wide range of functional groups at the C-2 position.
The C-2 chlorine atom is readily displaced by various nitrogen nucleophiles. Reactions with primary and secondary amines, as well as heterocyclic amines like triazoles and benzotriazoles, have been successfully demonstrated on the closely related 2-chloroquinoline-3-carbaldehyde scaffold. mdpi.comrsc.orgekb.eg For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with p-phenylenediamine (B122844) yields 2-chloro-3-[(p-aminophenylamino)methylene] quinoline. ekb.eg Similarly, heating 2-chloroquinoline-3-carbaldehyde with 1,2,4-triazole (B32235) or benzotriazole (B28993) in the presence of a base like potassium carbonate results in the formation of the corresponding 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde and 2-(1H-benzo[d] mdpi.comCurrent time information in Bangalore, IN.triazol-1-yl)quinoline-3-carbaldehyde. mdpi.com These aldehyde products can then be converted to the desired carbohydrazide derivatives.
Furthermore, direct functionalization of quinoline systems bearing a carbohydrazide moiety is a viable strategy. In one multi-step synthesis, a 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivative was chlorinated and subsequently reacted with various amines under microwave irradiation to yield the target N-substituted aminoquinoline derivatives in good yields. nih.gov This highlights that the carbohydrazide group is stable under the conditions required for SNAr reactions with amine nucleophiles.
Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles on 2-Chloroquinoline (B121035) Scaffolds
| Starting Material | Nucleophile | Conditions | Product | Reference |
| 2-Chloroquinoline-3-carbaldehyde | 1,2,4-Triazole | K₂CO₃, DMF, 40°C | 2-(1H-1,2,4-Triazol-1-yl)quinoline-3-carbaldehyde | mdpi.com |
| 2-Chloroquinoline-3-carbaldehyde | Benzotriazole | DMF, 100°C | 2-(1H-Benzotriazol-1-yl)quinoline-3-carbaldehyde | mdpi.com |
| 2-Chloroquinoline-3-carbaldehyde | o-Phenylenediamine | Ethanol, Reflux | 3-(1H-Benzimidazol-2-yl)-2-chloroquinoline | ekb.eg |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | Acetone | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines | rsc.org |
| 4-Chloro-3-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-8-(trifluoromethyl)quinoline | Various Amines | Microwave | 4-Amino-3-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-8-(trifluoromethyl)quinolines | nih.gov |
Oxygen and sulfur nucleophiles also effectively displace the C-2 chlorine. The reaction of 2-chloroquinoline-3-carbaldehyde with thiomorpholine (B91149) in the presence of potassium carbonate yields 2-thiomorpholino-quinoline-3-carbaldehyde. rsc.org This demonstrates the viability of SNAr with sulfur-containing heterocycles.
A direct transformation of this compound involves its reaction with carbon disulfide in ethanol with potassium hydroxide. This reaction proceeds via initial nucleophilic attack of the generated trithiocarbonate (B1256668) or related species, ultimately leading to cyclization to form 5-(2-chloro-quinolin-3-yl)-1,3,4-oxadiazole-2-thiol. nih.gov This particular reaction showcases the reactivity of the carbohydrazide moiety itself in concert with the unreacted C-2 chlorine.
Table 2: Examples of SNAr Reactions with Oxygen and Sulfur Nucleophiles
| Starting Material | Nucleophile/Reagent | Conditions | Product | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Thiomorpholine | K₂CO₃, Ethanol | 2-Thiomorpholino-quinoline-3-carbaldehyde | rsc.org |
| This compound | Carbon Disulfide | KOH, Ethanol, Reflux | 5-(2-Chloro-quinolin-3-yl)-1,3,4-oxadiazole-2-thiol | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | 2-Mercaptoacetic Acid | β-cyclodextrin-SO₃H, Solvent-free | 2-(2-Chloroquinolin-3-yl)-3-phenylthiazolidin-4-one (in MCR) | rsc.org |
Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds, a transformation not readily achievable via SNAr. The Sonogashira coupling, which couples terminal alkynes with aryl halides, is particularly relevant. This reaction is typically catalyzed by a palladium complex, such as [PdCl₂(PPh₃)₂], and a copper(I) co-catalyst like CuI, in the presence of an amine base. rsc.orgresearchgate.net
Sonogashira coupling has been successfully performed on 2-chloroquinoline-3-carbaldehydes and 2-chloroquinoline-3-carboxylate esters. rsc.orgresearchgate.net For example, various 2-chloroquinoline-3-carbaldehydes react with terminal alkynes in DMF or THF to yield the corresponding 2-alkynyl-3-formyl-quinolines. rsc.org Similarly, ethyl 2-chloroquinoline-3-carboxylate undergoes Sonogashira coupling with propargyl alcohol in a one-pot process that leads to pyrrolo[1,2-a]quinoline (B3350903) derivatives. researchgate.net Given the electronic similarity and the stability of the hydrazide group under these conditions, this compound is an excellent candidate for Sonogashira and other palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse carbon-based substituents at the C-2 position.
Table 3: Examples of Sonogashira Coupling on Related 2-Chloroquinoline Substrates
| 2-Chloroquinoline Substrate | Alkyne Partner | Catalyst System | Product Type | Reference |
| 2-Chloroquinoline-3-carbaldehydes | Various Terminal Alkynes | [PdCl₂(PPh₃)₂], CuI, Et₃N | 2-Alkynyl-3-formyl-quinolines | rsc.org |
| Ethyl 2-chloroquinoline-3-carboxylate | Propargyl Alcohol | Pd-catalyst, Secondary Amine | Alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylates | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Diversification via Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and complexity-generating power.
The 2-chloroquinoline-3-carbaldehyde scaffold is a frequent participant in MCRs, showcasing the potential for its carbohydrazide analogue in similar transformations. rsc.orgnih.gov In many of these reactions, the aldehyde group undergoes an initial condensation or addition, followed by cyclization, which may or may not involve the C-2 chlorine.
For example, a three-component reaction of 2-chloroquinoline-3-formylquinolines, 4-hydroxy-2H-chromen-2-one, and various enaminones, catalyzed by L-proline (B1679175), yields complex tetrahydrodibenzo[b,g] Current time information in Bangalore, IN.mdpi.comnaphthyridinones. nih.gov Another one-pot reaction involves 2-chloroquinoline-3-carbaldehyde, urea (B33335) or thiourea, and ethyl acetoacetate (B1235776) to produce quinolinyl-tetrahydropyrimidine derivatives. rsc.org
While direct MCRs starting with this compound are less commonly reported, its integration is highly feasible. The carbohydrazide can be condensed with a ketone or aldehyde to form a hydrazone in situ. This newly formed hydrazone can then act as one of the components in an MCR, participating in cycloaddition or other bond-forming cascades. This strategy would leverage the reactivity of the carbohydrazide moiety to build molecular complexity while retaining the C-2 chlorine for subsequent functionalization, or participating in an intramolecular cyclization step.
Synthesis of Complex Polyheterocyclic Scaffolds
The reactive nature of the carbohydrazide moiety in conjunction with the electrophilic carbon at position 2 of the quinoline ring makes this compound a valuable building block for constructing a variety of fused and tethered polyheterocyclic systems.
One of the primary strategies involves the cyclization of the carbohydrazide group to form five-membered heterocycles. A notable example is its reaction with carbon disulfide in an alcoholic potassium hydroxide solution. This reaction proceeds via the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization and subsequent acidification to yield 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol . mdpi.com This oxadiazole derivative itself can serve as a precursor for further functionalization.
Furthermore, the carbohydrazide functional group is a key component in the synthesis of various other heterocyclic rings through condensation and cyclization reactions. For instance, derivatives of this compound, such as N-((2-chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide, have been utilized to create more complex structures. Reaction of this derivative with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-aminopyrazoles , while base-promoted Michael addition with arylidene malononitriles affords 2-pyridones . researchgate.net Cyclocondensation with salicylaldehyde (B1680747) derivatives can also yield iminocoumarins . researchgate.net
The versatility of the quinoline scaffold, originating from related 2-chloroquinoline precursors, allows for the synthesis of a wide array of other polyheterocyclic systems, including:
Tetrazolo[1,5-a]quinolines , formed through the reaction of 2-chloroquinolines with sodium azide (B81097). nih.govresearchgate.net
Pyrazolo[3,4-b]quinolines , generated via cycloaddition reactions with hydrazine hydrate. nih.gov
Pyrrolo[3,4-b]quinolinones , synthesized by heating with formamide (B127407) and formic acid. nih.govrsc.org
Additionally, multicomponent reactions provide an efficient route to highly complex molecules. For example, reactions involving 2-chloro-3-formylquinolines, pyrazolones, and enaminones can produce tetrahydrodibenzo[b,g] Current time information in Bangalore, IN.researchgate.netnaphthyridinones . researchgate.net The synthesis of 1,2,3-triazole-tethered quinoline-isatin conjugates further highlights the capability to create intricate molecular architectures. researchgate.net
Table 1: Examples of Polyheterocyclic Scaffolds Synthesized from 2-Chloroquinoline Derivatives
| Starting Material Derivative | Reagents | Resulting Heterocyclic System |
|---|---|---|
| This compound | Carbon disulfide, KOH | 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol mdpi.com |
| N-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide | Hydrazine hydrate | 3-Aminopyrazole derivative researchgate.net |
| N-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide | Arylidene malononitriles | 2-Pyridone derivative researchgate.net |
| 2-Chloroquinoline-3-carbaldehyde | Sodium azide | Tetrazolo[1,5-a]quinoline nih.govresearchgate.net |
| 2-Chloroquinoline-3-carbonitrile | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one nih.govrsc.org |
| 2-Chloroquinoline-3-carbaldehyde | Isatin, 3-Amino-1-phenyl-2-pyrazolin-5-one, β-Diketone | Quinoline-Isatin Hybrids acs.orgnih.gov |
Studies on Reaction Mechanisms and Stereoselectivity
Understanding the mechanistic pathways of the derivatization reactions of this compound is crucial for controlling reaction outcomes and designing novel synthetic routes.
Proposed Mechanistic Pathways for Key Derivatization Reactions
The derivatization reactions of this compound and its precursors often involve multi-step sequences. While specific mechanistic studies on the carbohydrazide itself are limited, pathways can be inferred from reactions of the closely related 2-chloroquinoline-3-carbaldehyde.
For the formation of fused heterocyclic systems, the reaction often initiates with a nucleophilic attack or a condensation reaction at the 3-position substituent. For example, the synthesis of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one from the corresponding aldehyde is proposed to start with the addition of the amino group of formamide to the aldehydic carbonyl. rsc.org This is followed by a condensation step to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which then undergoes intramolecular cyclization with the elimination of an HCl molecule to yield the final fused product. rsc.org
In multicomponent reactions, such as the l-proline catalyzed synthesis of 4H-thiopyrano[2,3-b]quinolines from 2-chloroquinoline-3-carbaldehyde, the mechanism is thought to involve a domino Knoevenagel condensation followed by a Michael addition. rsc.org L-proline acts as a catalyst for both the initial condensation and the subsequent thiol addition. rsc.org
The formation of tetrazolo[1,5-a]quinolines from 2-chloroquinolines and sodium azide involves a nucleophilic aromatic substitution of the chloride, followed by an intramolecular cyclization of the resulting azido-quinoline. researchgate.net
The reaction of 2-chloroquinoline-3-carboxaldehyde with ethyl cyanoacetate (B8463686) can proceed through two different pathways. One pathway involves a direct dehydration to form the Knoevenagel condensation product. ekb.eg An alternative pathway suggests an initial dehydrochlorination to form an intermediate which then undergoes an intramolecular rearrangement. ekb.eg
Investigation of Reaction Intermediates
The direct investigation and isolation of reaction intermediates provide strong evidence for proposed mechanistic pathways. In the context of reactions involving the 2-chloroquinoline core, several intermediates have been proposed and, in some cases, identified.
During the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides via the Vilsmeier-Haack reaction, the process is shown to involve the sequential formation of an imidoyl chloride and then an N-(α-chlorovinyl)aniline . rsc.org This enamine is subsequently diformylated, and these diformylated intermediates can be isolated in certain instances before their cyclization to the final product. rsc.org
In the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one, the formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate is a key proposed step in the reaction sequence. rsc.org Similarly, in the reaction of 2-chloroquinoline-3-carboxaldehyde with o-phenylenediamine, an anil intermediate is suggested to form initially, which can then react further or rearrange. ekb.eg
These examples, primarily from the related aldehyde, underscore the complex, multi-step nature of these cyclization reactions and highlight the types of transient species that are likely formed during the derivatization of this compound into polyheterocyclic scaffolds.
Structural Characterization and Advanced Spectroscopic Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of 2-Chloroquinoline-3-carbohydrazide in solution. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the proton and carbon framework can be established. While comprehensive 2D NMR data for this compound is not extensively reported in the literature, the analysis of its precursor, ethyl 2-chloroquinoline-3-carboxylate, and related derivatives provides significant insights. mdpi.com
Proton NMR (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring and the carbohydrazide (B1668358) moiety. Analysis of a closely related precursor, ethyl 2-chloroquinoline-3-carboxylate, reveals key signals for the quinoline protons. mdpi.com For the carbohydrazide, characteristic signals for the NH and NH₂ protons would be anticipated, which are typically broad and may be exchangeable with D₂O. The aromatic region would show a complex multiplet for the four protons of the benzene (B151609) ring of the quinoline system, along with a sharp singlet for the proton at the 4-position of the quinoline ring. mdpi.comekb.eg
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (amide) | ~9.0 - 10.0 | Singlet (broad) | Exchangeable with D₂O |
| H4 (quinoline) | ~8.5 - 9.1 | Singlet | Sharp singlet |
| Aromatic-H (quinoline) | ~7.5 - 8.2 | Multiplet | Protons at positions 5, 6, 7, and 8 |
| NH₂ (hydrazine) | ~4.0 - 5.0 | Singlet (broad) | Exchangeable with D₂O |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
Carbon NMR (¹³C NMR) for Carbon Framework Confirmation
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of this compound. The spectrum would display signals for the nine carbon atoms of the quinoline ring and the carbonyl carbon of the carbohydrazide group. The chemical shifts of the quinoline carbons are influenced by the electron-withdrawing chloro and carbohydrazide substituents. The carbonyl carbon is expected to appear in the downfield region, typically around 160-170 ppm. Data from related quinoline derivatives suggests the approximate chemical shifts for the carbon atoms. ekb.egresearchgate.net
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbohydrazide) | 160 - 170 |
| C2 (quinoline) | ~150 |
| C4 (quinoline) | ~148 |
| C8a (quinoline) | ~146 |
| C4a (quinoline) | ~128 |
| C5, C6, C7, C8 (quinoline) | 125 - 135 |
| C3 (quinoline) | ~122 |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
COSY: A COSY experiment would reveal the coupling relationships between adjacent protons, particularly within the aromatic system of the quinoline ring, helping to assign the individual protons at positions 5, 6, 7, and 8.
HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the quinoline ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by absorption bands corresponding to the N-H and C=O stretching vibrations of the carbohydrazide group, as well as vibrations associated with the chloro-substituted quinoline ring. A study on antimalarial quinoline derivatives reports the synthesis of this compound and notes its characteristic IR absorptions. mdpi.comnih.gov
Table 3: IR Spectral Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H stretching (amide and hydrazine) | 3100 - 3400 | Strong, broad |
| C-H stretching (aromatic) | 3000 - 3100 | Medium |
| C=O stretching (amide I) | ~1650 | Strong |
| N-H bending (amide II) | ~1550 | Medium |
| C=N and C=C stretching (quinoline) | 1450 - 1600 | Medium to strong |
| C-Cl stretching | 700 - 800 | Strong |
Data is based on reported values for this compound and its derivatives. mdpi.comekb.egresearchgate.netajpamc.com
The presence of strong, broad bands in the region of 3100-3400 cm⁻¹ is indicative of the N-H stretching vibrations of the amide and primary amine groups of the carbohydrazide moiety. A strong absorption band around 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the amide group. The aromatic C=C and C=N stretching vibrations of the quinoline ring appear in the 1450-1600 cm⁻¹ region. A strong band in the lower frequency region (700-800 cm⁻¹) can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of this compound, which helps in confirming its molecular formula (C₁₀H₈ClN₃O). The electron ionization (EI) mass spectrum of the precursor, ethyl 2-chloroquinoline-3-carboxylate, shows a molecular ion peak [M]⁺ at m/z 235 and an isotope peak [M+2]⁺ at m/z 237, consistent with the presence of a chlorine atom. mdpi.com
For this compound, the molecular ion peak [M]⁺ would be expected at m/z 221, with a corresponding [M+2]⁺ peak at m/z 223 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. The fragmentation pattern would likely involve the loss of the hydrazide group and other characteristic cleavages of the quinoline ring.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 221/223 | [M]⁺ / [M+2]⁺ | Molecular ion |
| 190 | - | [M - NHNH₂]⁺ |
| 177 | - | [M - CONHNH₂]⁺ |
| 149 | - | [C₉H₅NCl]⁺ |
| 114 | - | [C₈H₅N]⁺ |
Note: The fragmentation pattern is predictive and based on the general fragmentation of similar structures.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the crystal structure of its precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), has been determined. nih.gov
The study of 2-chloroquinoline-3-carbaldehyde reveals a planar quinolinyl fused ring system. nih.gov It is expected that the quinoline core in this compound would also be largely planar. The carbohydrazide side chain's conformation would be determined by intramolecular hydrogen bonding and crystal packing forces. In the solid state, extensive intermolecular hydrogen bonding involving the amide and hydrazine (B178648) N-H groups and the carbonyl oxygen is anticipated, leading to the formation of complex supramolecular architectures.
Table 5: Crystallographic Data for the Precursor 2-Chloroquinoline-3-carbaldehyde nih.gov
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 11.8784 (9) |
| b (Å) | 3.9235 (3) |
| c (Å) | 18.1375 (12) |
| β (°) | 101.365 (4) |
| V (ų) | 828.72 (10) |
| Z | 4 |
A future X-ray crystallographic study of this compound would be instrumental in confirming its solid-state conformation and understanding its intermolecular interactions, which are crucial for its material properties.
Determination of Crystal System and Space Group
The crystal system and space group of a compound are fundamental properties dictated by the symmetry of the arrangement of molecules in the crystal lattice. For compounds similar in structure to this compound, several common crystal systems are observed, with the monoclinic system being particularly prevalent.
For instance, the precursor, 2-chloroquinoline-3-carbaldehyde, crystallizes in the monoclinic space group P2₁/n. Many N-acylhydrazone derivatives, which share the flexible hydrazide linkage, also favor monoclinic or orthorhombic systems. For example, (E)-N′-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁. rsc.org The presence of the planar quinoline ring system coupled with the flexible carbohydrazide side chain in this compound suggests that a centrosymmetric space group within the monoclinic system, such as P2₁/c, would be a strong possibility. This is often favored as it allows for efficient packing of molecules, including the formation of hydrogen-bonded dimers.
The expected crystallographic parameters for this compound, based on analogous structures, are summarized in the table below. It is important to note that these are predictive values and await experimental confirmation.
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Analysis of Intramolecular and Intermolecular Interactions
The molecular conformation and crystal packing of this compound will be significantly influenced by a network of intramolecular and intermolecular interactions. The carbohydrazide moiety is a key player in dictating these interactions through its hydrogen bond donor (N-H) and acceptor (C=O) sites.
Intramolecular Interactions:
The primary intramolecular interaction expected is the conformation of the carbohydrazide side chain relative to the quinoline ring. The planarity of the quinoline system will likely influence the torsion angles of the attached side chain. Studies on similar N-acylhydrazones have shown that the hydrazone part of the molecule is often nearly planar. nih.gov It is also common for N-acylhydrazone derivatives to adopt an E configuration about the C=N bond in the solid state. nih.govacs.org
Intermolecular Interactions:
The supramolecular assembly will be dominated by hydrogen bonding. The N-H groups of the hydrazide are excellent hydrogen bond donors, while the carbonyl oxygen and the nitrogen atom of the quinoline ring are potential acceptors.
N-H···O Hydrogen Bonds: The most prominent intermolecular interaction is expected to be the formation of strong N-H···O hydrogen bonds between the hydrazide moieties of adjacent molecules. This often leads to the formation of centrosymmetric dimers, a common motif in the crystal structures of carbohydrazides and N-acylhydrazones. nih.goviucr.org These dimers can then be further linked into chains or sheets.
N-H···N Hydrogen Bonds: Depending on the packing arrangement, N-H···N hydrogen bonds involving the quinoline nitrogen as an acceptor are also possible, which could lead to the formation of extended chains.
C-H···O and C-H···Cl Interactions: Weaker C-H···O and C-H···Cl hydrogen bonds are also anticipated to play a role in stabilizing the crystal packing. The aromatic protons of the quinoline ring and the protons of the hydrazide chain can act as donors to the carbonyl oxygen or the chlorine atom of neighboring molecules.
π-π Stacking Interactions: The planar quinoline ring system is susceptible to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion, are a significant cohesive force in the crystal packing of many aromatic compounds.
A summary of the likely intermolecular interactions and their geometric parameters, based on data from related structures, is provided in the table below.
| Interaction Type | Donor-H···Acceptor | Typical Distance (Å) | Typical Angle (°) |
|---|---|---|---|
| Hydrogen Bond | N-H···O=C | 1.8 - 2.2 | 150 - 180 |
| Hydrogen Bond | N-H···N (quinoline) | 2.0 - 2.4 | 140 - 170 |
| Weak Hydrogen Bond | C-H···O=C | 2.2 - 2.8 | 120 - 160 |
| Weak Hydrogen Bond | C-H···Cl | 2.5 - 3.0 | 110 - 150 |
| π-π Stacking | Quinoline···Quinoline | 3.3 - 3.8 (centroid-centroid) | - |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule. For 2-chloroquinoline-3-carbohydrazide, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. Studies on similar quinoline (B57606) derivatives, often employing the B3LYP functional with basis sets like 6-311++G(d,p), reveal key structural features. ijpras.comresearchgate.net
Table 1: Predicted Optimized Geometric Parameters for this compound (Based on Analogous Structures) (Note: These are representative values based on DFT calculations of similar quinoline derivatives and may not be exact for the title compound.)
| Parameter | Predicted Value |
| C2-Cl Bond Length | ~1.74 Å |
| C3-C(O) Bond Length | ~1.50 Å |
| C=O Bond Length | ~1.23 Å |
| N-N Bond Length | ~1.39 Å |
| Quinoline Ring C-C Bond Lengths | 1.37 - 1.42 Å |
| Quinoline Ring C-N Bond Lengths | ~1.32 - 1.37 Å |
| C2-C3-C(O) Bond Angle | ~120° |
| C3-C(O)-N Bond Angle | ~118° |
| O=C-N-N Dihedral Angle | Variable (planar or near-planar preferred) |
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data, aiding in the assignment of spectral bands to specific molecular motions. For quinoline derivatives, characteristic vibrational modes include C-H stretching, C=C and C=N stretching of the quinoline ring, and C-Cl stretching. arabjchem.org
The carbohydrazide (B1668358) group would introduce additional characteristic frequencies, such as N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band). Theoretical studies on related hydrazides provide a basis for assigning these vibrational modes. mdpi.com A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values. uantwerpen.be
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: Based on data from analogous quinoline and hydrazide compounds.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretching (Hydrazide) | 3200 - 3400 |
| C-H Stretching (Aromatic) | 3000 - 3100 |
| C=O Stretching (Amide I) | 1650 - 1690 |
| C=N Stretching (Quinoline) | 1500 - 1600 |
| C=C Stretching (Quinoline) | 1400 - 1550 |
| N-H Bending (Amide II) | 1520 - 1570 |
| C-Cl Stretching | 700 - 800 |
The electronic properties of a molecule are key to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. ijpras.com
For quinoline derivatives, the HOMO is often localized on the quinoline ring and any electron-donating substituents, while the LUMO is typically distributed over the quinoline system. rsc.org The chloro and carbohydrazide substituents in this compound would influence the energies and distributions of these frontier orbitals.
The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the quinoline and hydrazide groups, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the hydrogen atoms. arabjchem.orgeurjchem.com
Table 3: Predicted Electronic Properties for this compound (Illustrative Values)
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.0 eV |
| HOMO-LUMO Energy Gap | ~ 4.5 eV |
Global and local reactivity descriptors, derived from DFT, provide quantitative measures of a molecule's reactivity. Global descriptors include chemical potential, hardness, and electrophilicity. Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. arabjchem.orguantwerpen.be
For this compound, Fukui function analysis would pinpoint specific atoms that are most susceptible to different types of chemical reactions. This information is invaluable for predicting the outcomes of chemical transformations. For instance, such analysis on related systems has helped to predict the most reactive sites for product formation in agreement with experimental observations. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. rsc.org This analysis allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density at bond critical points (BCPs).
For this compound, QTAIM analysis could be used to:
Characterize the nature of the C-Cl bond and the bonds within the quinoline and carbohydrazide moieties.
Identify and quantify intramolecular hydrogen bonds, for example, between the hydrazide N-H and the quinoline nitrogen or the carbonyl oxygen.
Analyze weak non-covalent interactions that contribute to the stability of different conformers.
Studies on related heterocyclic compounds have successfully used QTAIM to understand intramolecular interactions and their influence on molecular stability. mdpi.com
Theoretical Modeling of Reaction Pathways and Energy Barriers
Computational chemistry can be used to model the mechanisms of chemical reactions, providing a detailed picture of the transition states and intermediates involved. By calculating the energy barriers (activation energies) for different possible reaction pathways, the most likely mechanism can be identified.
For this compound, theoretical modeling could be applied to understand:
Its synthesis, for instance, the reaction of ethyl 2-chloroquinoline-3-carboxylate with hydrazine (B178648).
Its reactivity in various chemical transformations, such as nucleophilic substitution at the C2 position.
Potential decomposition pathways.
DFT studies on the reaction mechanisms of 2-chloro-3-formylquinolines with various nucleophiles have successfully elucidated the reaction pathways and are in good agreement with experimental findings. researchgate.net Similar approaches would be highly informative for understanding the chemical behavior of this compound.
Non-Linear Optical (NLO) Properties Theoretical Prediction
The investigation of non-linear optical (NLO) properties through computational methods, primarily Density Functional Theory (DFT), has become a standard practice for screening and designing novel materials with significant NLO responses. These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser, leading to a variety of phenomena with applications in optoelectronics and photonics.
Theoretical predictions for related quinoline derivatives have consistently employed DFT with various functionals, such as B3LYP, and basis sets like 6-311++G(d,p). researchgate.net These calculations are instrumental in determining key NLO parameters, including the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation (SHG), a process where light of a particular frequency is converted to light with twice the frequency.
For instance, a study on (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide, a compound featuring a quinoline core, utilized DFT calculations to investigate its NLO behavior. researchgate.net The theoretical results were found to be in excellent agreement with experimental findings, validating the computational approach. researchgate.net The study determined the electric dipole moment, polarizability, and first-order hyperpolarizability using the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.net
Another relevant investigation focused on the NLO properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2-c]Quinoline-2,5-Dione (DCPQ). nanobioletters.com This research also employed DFT calculations and reported a significant NLO response, suggesting its potential for use in NLO devices. nanobioletters.com The calculated first hyperpolarizability (β) for DCPQ was found to be approximately 12 times that of urea (B33335), a standard reference material for NLO properties. nanobioletters.com
The general strategy in these theoretical studies involves the optimization of the molecular geometry, followed by the calculation of electronic properties and NLO parameters. The presence of donor and acceptor groups within a π-conjugated system is a common structural motif in molecules with high hyperpolarizability. In the case of this compound, the quinoline ring can act as an electron-withdrawing group, while the carbohydrazide moiety can have donor characteristics, potentially leading to intramolecular charge transfer and enhanced NLO properties.
The following tables present a summary of theoretically predicted NLO properties for some quinoline derivatives, illustrating the typical data obtained from such computational studies.
Table 1: Theoretically Predicted NLO Properties of (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide researchgate.net
| Parameter | Value |
| Methodology | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment (μ) | Data not specified in the abstract |
| Polarizability (α) | Data not specified in the abstract |
| First Hyperpolarizability (β) | Data not specified in the abstract |
Note: While the study confirms the calculation of these properties, specific numerical values were not available in the accessible abstract.
Table 2: Theoretically Predicted NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ) nanobioletters.com
| Parameter | Value |
| Methodology | DFT_B3PW91_SDD |
| First Hyperpolarizability (β) | 4.29 x 10-30 esu |
| Comparison to Urea | ~12 times the β of urea |
Applications in Advanced Chemical Synthesis and Catalysis
Role as a Building Block for the Synthesis of Diverse Heterocyclic Frameworks
2-Chloroquinoline-3-carbohydrazide is a key starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the hydrazide group (-CONHNH2) provides a reactive site for cyclization reactions, while the chloro-substituent at the 2-position of the quinoline (B57606) ring offers a handle for further functionalization or ring annulation.
The carbohydrazide (B1668358) functional group is instrumental in constructing fused heterocyclic rings onto the quinoline scaffold. A notable example is its use in the synthesis of quinolinyl-1,3,4-oxadiazoles. Through a reaction with carbon disulfide in an ethanolic potassium hydroxide (B78521) solution, followed by acidification, this compound is efficiently converted into 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol. semanticscholar.orgmdpi.com This transformation creates a five-membered oxadiazole ring fused to the quinoline core, a scaffold that is of interest in medicinal chemistry. mdpi.com
The closely related precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), has been extensively used to build various other annulated systems, highlighting the synthetic potential of this quinoline framework. These include:
Pyrazolo[3,4-b]quinolines : Synthesized through cycloaddition reactions with hydrazine (B178648) hydrate (B1144303). nih.gov
Pyrrolo[3,4-b]quinolinones : Formed by heating the carbaldehyde with formamide (B127407) and formic acid. nih.gov
Pyrimido mdpi.commdpi.comnaphthyridines : Created via multicomponent reactions involving aminopyrimidines. nih.gov
These examples underscore the versatility of the 2-chloroquinoline-3-yl core in generating a diverse range of fused heterocyclic systems.
The 2-chloroquinoline (B121035) scaffold is also a valuable building block for more complex polycyclic and spirocyclic structures. While direct examples starting from the carbohydrazide are less common in the reviewed literature, the synthetic utility of its parent aldehyde is well-documented and demonstrates the potential of the framework.
For instance, 2-chloroquinoline-3-carbaldehyde participates in one-pot, four-component reactions to produce complex polycyclic and spirocyclic compounds. mdpi.com One such reaction involves isatin, L-proline (B1679175), and a phosphorus ylide to generate polycyclic pyrrolizidine-fused spiro-oxindoles, demonstrating the ability of the quinoline unit to be incorporated into intricate, three-dimensional structures. mdpi.com The reactivity of the aldehyde group in these multicomponent reactions suggests that the carbohydrazide could be similarly employed to access novel spiro and polycyclic hydrazone derivatives.
Table 1: Examples of Heterocyclic Systems Derived from the 2-Chloroquinoline-3-yl Scaffold
| Starting Material | Reagents | Resulting Heterocyclic System | Reference(s) |
|---|
Development of Novel Coordination Complexes
The nitrogen and oxygen atoms within this compound and its derivatives make them excellent candidates for use as ligands in coordination chemistry, enabling the synthesis of novel metal complexes.
This compound can act directly as a ligand for transition metal ions. Research has shown its ability to form complexes with copper(II) acetate (B1210297), which have been studied for their catalytic properties. mdpi.com The compound can also serve as an intermediate for creating more complex Schiff base ligands. For example, condensation of this compound with aldehydes, such as benzaldehyde, yields N'-benzylidene-2-chloroquinoline-3-carbohydrazide. mdpi.com This derived Schiff base then acts as a ligand, coordinating with metal ions to form new complexes.
The coordination chemistry of Schiff base ligands derived from the related quinoline-3-carbohydrazide (B3054276) has been investigated. mdpi.comdoaj.org These studies reveal that coordination to metal ions like Cu(II), Ni(II), and Co(II) typically occurs in a bidentate fashion through the azomethine nitrogen and the carbonyl oxygen atoms. mdpi.comdoaj.org The quinoline nitrogen is generally not involved in the coordination. mdpi.com This coordination pattern leads to the formation of stable, often octahedral, metal complexes. mdpi.com
Similarly, ligands derived from the parent 2-chloroquinoline-3-carbaldehyde have been used to synthesize a variety of metal complexes with Co(II), V(IV), Zn(II), and Ni(II). researchgate.netacs.org These studies demonstrate that the quinoline scaffold can support ligands with different denticities, including tridentate ONN (oxygen-nitrogen-nitrogen) donor systems. researchgate.netacs.org
Catalytic Applications of Derived Complexes
Metal complexes derived from this compound have demonstrated potential in catalysis. Specifically, a complex formed between this compound and copper(II) acetate has been shown to possess significant catalytic activity. mdpi.com
This complex efficiently catalyzes the oxidation of catechol to its corresponding o-quinone. mdpi.com In a comparative study with other quinoline derivatives, the complex derived from this compound exhibited the highest catalytic efficiency for this transformation. mdpi.com This finding highlights the potential of these coordination compounds in developing new catalytic systems for oxidation reactions, which are fundamental processes in various chemical industries. mdpi.com
Table 2: Catalytic Activity of a Copper Complex
| Ligand | Metal Salt | Substrate | Product | Catalytic Activity | Reference |
|---|---|---|---|---|---|
| This compound | Cu(OAc)₂ | Catechol | o-Quinone | Highest among tested quinoline ligands | mdpi.com |
Exploration of Catalytic Activity in Organic Transformations (e.g., Oxidation Reactions)
The catalytic potential of this compound and its derivatives has been a subject of scientific inquiry, particularly in the realm of oxidation reactions. Research has demonstrated that these compounds, when complexed with certain metal ions, can exhibit significant catalytic activity, mimicking the function of natural enzymes like catechol oxidase.
Detailed research findings have highlighted the efficacy of this compound in catalyzing the oxidation of catechol to o-quinone. mdpi.com In a comparative study, this compound, when combined with various copper salts, was investigated for its catalytic prowess. The study revealed that the nature of the copper salt played a crucial role in the catalytic efficiency of the resulting complex. mdpi.com
Specifically, the complex formed between this compound and copper(II) acetate (Cu(OAc)₂) demonstrated markedly higher catalytic activity compared to complexes formed with copper(II) sulfate (B86663) (CuSO₄), copper(II) nitrate (B79036) (Cu(NO₃)₂), or copper(II) chloride (CuCl₂). mdpi.com The complexes with Cu(NO₃)₂ and CuCl₂ showed low catalytic activity. mdpi.com This suggests that the counter-ion of the copper salt significantly influences the catalytic process. It is proposed that ions that are weakly bound to the copper center facilitate the coordination of the quinoline ligand and the substrate, leading to a more efficient catalytic cycle. mdpi.com
The following interactive data table summarizes the comparative catalytic activity of this compound (L₄) in complex with different copper salts for the oxidation of catechol.
| Ligand | Metal Salt | Catalytic Activity in Catechol Oxidation |
| This compound (L₄) | Cu(OAc)₂ | High |
| This compound (L₄) | CuSO₄ | Moderate |
| This compound (L₄) | Cu(NO₃)₂ | Low |
| This compound (L₄) | CuCl₂ | Low |
Q & A
Q. What are the key steps in synthesizing 2-chloroquinoline-3-carbohydrazide derivatives?
The synthesis involves reacting 2-chloroquinoline-3-carbaldehyde (1 mmol) with hydrazide derivatives (e.g., 4-hydroxybenzoic acid hydrazide, 1.1 mmol) in absolute ethanol under HCl catalysis. The reaction is monitored via TLC, neutralized with aqueous Na₂CO₃, and purified via recrystallization using ethanol . For precursor synthesis, modified methods using phosphorus pentachloride (PCl₅) are employed to optimize aldehyde group introduction .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Infrared (IR) spectroscopy (e.g., peaks at 1690–736 cm⁻¹ for functional groups like C=O and C-Cl) and nuclear magnetic resonance (NMR) are critical. Crystallographic refinement using SHELX software (e.g., SHELXL for small-molecule refinement) ensures accurate structural determination .
Q. How can researchers confirm reaction completion during synthesis?
Thin-layer chromatography (TLC) is used to monitor reaction progress. Post-reaction neutralization with Na₂CO₃ and recrystallization in ethanol are standard purification steps to isolate the target compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in precursor synthesis?
Optimize chlorination steps using PCl₅ under controlled temperatures (reflux conditions) and stoichiometric ratios. Reaction time adjustments (1–5 hours) and catalyst loadings (e.g., HCl drops) significantly impact yield and purity . Comparative studies using alternative solvents (e.g., THF) or bases (e.g., Et₃N) may further enhance efficiency .
Q. What strategies resolve crystallographic data discrepancies in quinoline derivatives?
Use SHELX programs (SHELXL/SHELXD) for high-resolution refinement. Cross-validate data with known structures (e.g., commercial samples) and employ twin refinement for macromolecular crystals. Contradictions in hydrogen bonding or lattice parameters require iterative refinement and density functional theory (DFT) validation .
Q. How are antibacterial activity and ADME properties evaluated for this compound derivatives?
Conduct in vitro antibacterial assays (e.g., MIC determinations against S. aureus or E. coli). ADME prediction involves computational tools (e.g., SwissADME) to assess solubility, bioavailability, and metabolic stability. Statistical methods (e.g., ANOVA) validate biological data reproducibility .
Q. How do researchers reconcile conflicting data from different synthesis routes?
Perform systematic reviews of reaction conditions (e.g., solvent polarity, catalyst type) and employ meta-analysis to identify trends. Use comparative statistical tests (e.g., t-tests) to evaluate yield or purity variations. Contradictions in spectral data may require advanced techniques like X-ray diffraction or mass spectrometry for resolution .
Methodological Considerations
- Ethical and Statistical Compliance : Adhere to ethical guidelines (e.g., institutional review boards) for data collection and declare statistical methods (e.g., regression models) transparently .
- Data Interpretation : Practice rigorous peer review and collaborative analysis to mitigate bias. Utilize software like SHELXPRO for macromolecular interfaces and pipelines for high-throughput phasing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
